1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane
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Description
The compound “1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane” is a bicyclic compound with a seven-membered ring, which includes an oxygen atom and a two-membered ring. The seven-membered ring is substituted with a bromophenyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a bicyclic system, with a seven-membered ring fused to a two-membered ring. The seven-membered ring would contain an oxygen atom and would be substituted with a bromophenyl group .Chemical Reactions Analysis
Bicyclic compounds like this one can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for “this compound” based on its structure include its solubility in various solvents, its melting and boiling points, and its reactivity .Future Directions
The future directions for research on “1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane” would likely depend on its properties and potential applications. For example, if it has interesting reactivity or biological activity, it could be studied further for potential use in synthesis or as a pharmaceutical .
Properties
IUPAC Name |
1-(2-bromophenyl)-7-oxabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14-12/h1-2,5-6,11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDBJYOWBFFESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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